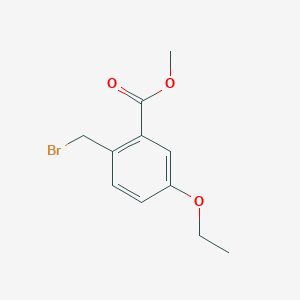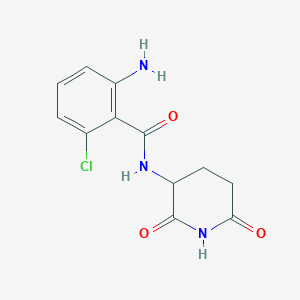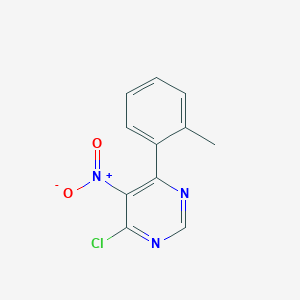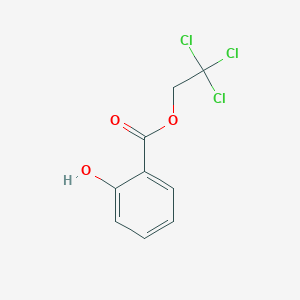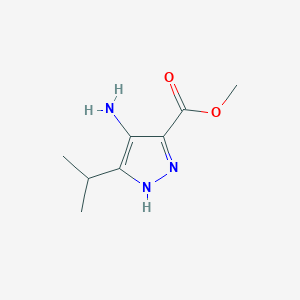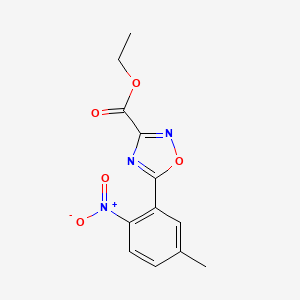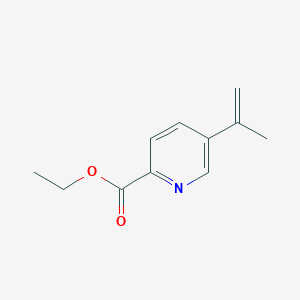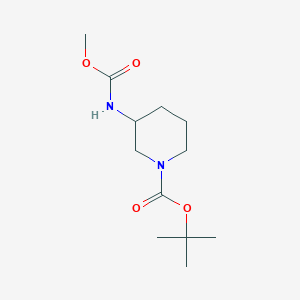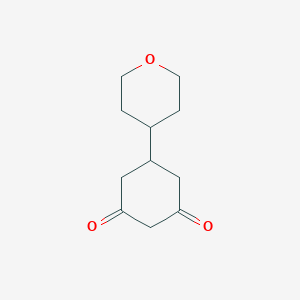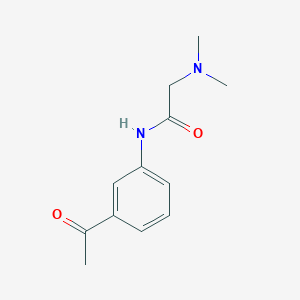![molecular formula C12H17N3O3 B8627256 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one is an organic compound that features a pyridine ring substituted with a nitro group, a hydroxyl group, and a 2-methylcyclohexylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the nitration of a pyridine derivative followed by the introduction of the 2-methylcyclohexylamino group through nucleophilic substitution. The hydroxyl group can be introduced via selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of acylated or alkylated products.
科学的研究の応用
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group and amino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for certain proteins.
類似化合物との比較
Similar Compounds
6-Amino-5-nitropyridin-2-ol: Similar structure but lacks the 2-methylcyclohexyl group.
2-Methylcyclohexylamine: Contains the cyclohexylamino group but lacks the pyridine ring and nitro group.
5-Nitropyridin-2-ol: Contains the nitro and hydroxyl groups but lacks the cyclohexylamino group.
Uniqueness
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one is unique due to the presence of both the 2-methylcyclohexylamino group and the nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H17N3O3 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-2-3-5-9(8)13-12-10(15(17)18)6-7-11(16)14-12/h6-9H,2-5H2,1H3,(H2,13,14,16) |
InChIキー |
WDTXQCCQDZDOOI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1NC2=C(C=CC(=O)N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


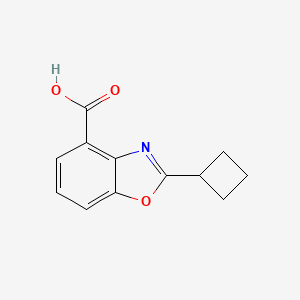
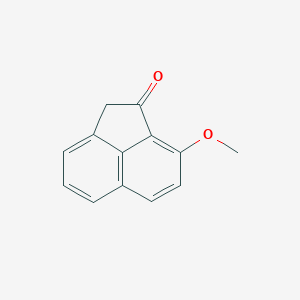
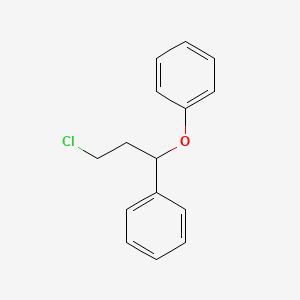
![Benzene, [[2,2-bis(methylthio)ethenyl]sulfonyl]-](/img/structure/B8627204.png)
